Tetrabromophenolphthalein ethyl ester potassium salt
Tetrabromophenolphthalein ethyl ester potassium salt
Brand Name:
Vulcanchem
CAS No.:
62637-91-6
VCID:
VC0146300
InChI:
InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3;/q;+1/p-1
SMILES:
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+]
Molecular Formula:
C22H13Br4KO4
Molecular Weight:
700 g/mol
Tetrabromophenolphthalein ethyl ester potassium salt
CAS No.: 62637-91-6
Reference Standards
VCID: VC0146300
Molecular Formula: C22H13Br4KO4
Molecular Weight: 700 g/mol
CAS No. | 62637-91-6 |
---|---|
Product Name | Tetrabromophenolphthalein ethyl ester potassium salt |
Molecular Formula | C22H13Br4KO4 |
Molecular Weight | 700 g/mol |
IUPAC Name | potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate |
Standard InChI | InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3;/q;+1/p-1 |
Standard InChIKey | WCIQBKUTYDIBJC-UHFFFAOYSA-M |
Isomeric SMILES | CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
SMILES | CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
Related CAS | 1176-74-5 (Parent) |
PubChem Compound | 23689366 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume